

Avelumab Reimbursement: Application Notes and Protocols

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Compound of Interest

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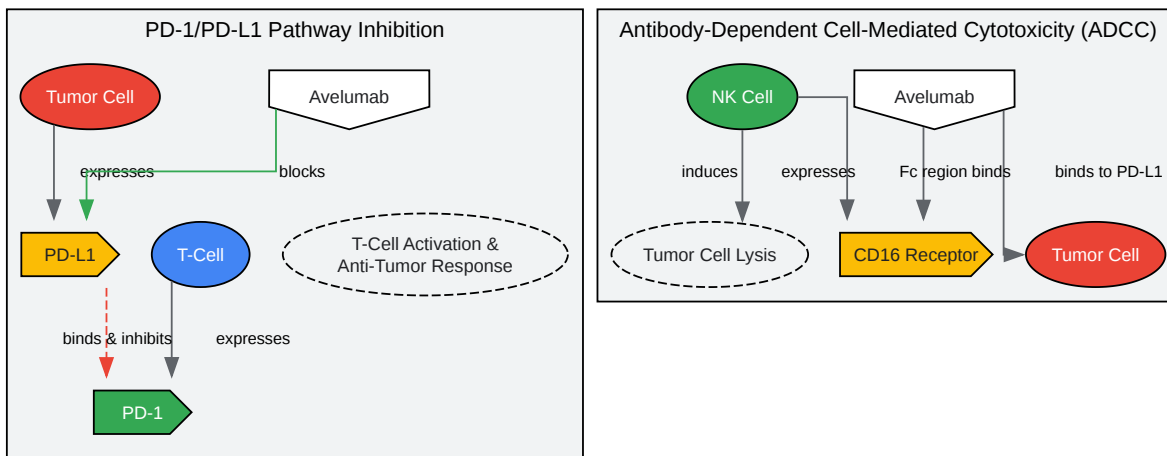
This document provides a comprehensive overview of avelumab, including its mechanism of action, key clinical trial protocols, and available data on its reimbursement and cost-effectiveness. The information is intended to support research, scientific understanding, and drug development efforts related to this immunotherapy.

Mechanism of Action

Avelumab is a human immunoglobulin G1 (IgG1) monoclonal antibody that targets the programmed death-ligand 1 (PD-L1). Its anti-tumor activity is mediated through a dual mechanism:

- **Inhibition of the PD-1/PD-L1 Pathway:** Avelumab binds to PD-L1 on the surface of tumor cells and some immune cells, preventing its interaction with the PD-1 receptor on T-cells. This blockade removes the inhibitory signal that tumor cells use to evade the immune system, thereby restoring T-cell-mediated anti-tumor responses.
- **Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC):** Unlike some other anti-PD-L1 antibodies, avelumab possesses a native Fc region. This allows it to engage with Fc receptors (like CD16) on immune effector cells, such as Natural Killer (NK) cells. This engagement triggers NK cells to release cytotoxic granules, leading to the direct lysis of the antibody-coated tumor cells.

Avelumab's Dual Mechanism of Action



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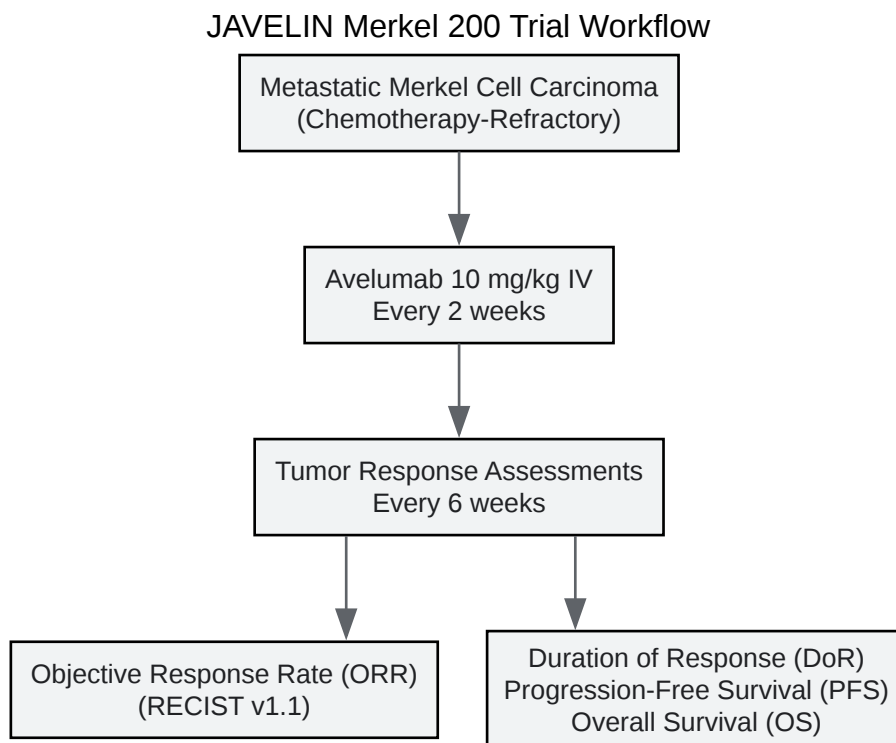
Avelumab's dual mechanism of action.

Experimental Protocols: Key Clinical Trials

Detailed methodologies for the pivotal clinical trials that led to the approval and reimbursement of avelumab are outlined below.

JAVELIN Merkel 200 Trial

This Phase II, open-label, single-arm, multicenter trial evaluated the efficacy and safety of avelumab in patients with metastatic Merkel cell carcinoma (MCC).[1]



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JAVELIN Merkel 200 trial workflow.

Inclusion and Exclusion Criteria:

- Key Inclusion Criteria:
 - Histologically confirmed metastatic MCC.
 - Disease progression on or after chemotherapy for metastatic disease.
 - At least one measurable lesion per RECIST v1.1.
 - ECOG performance status of 0 or 1.
- Key Exclusion Criteria:
 - Prior treatment with any anti-PD-1, anti-PD-L1, or anti-CTLA-4 antibody.
 - Active central nervous system (CNS) metastases.

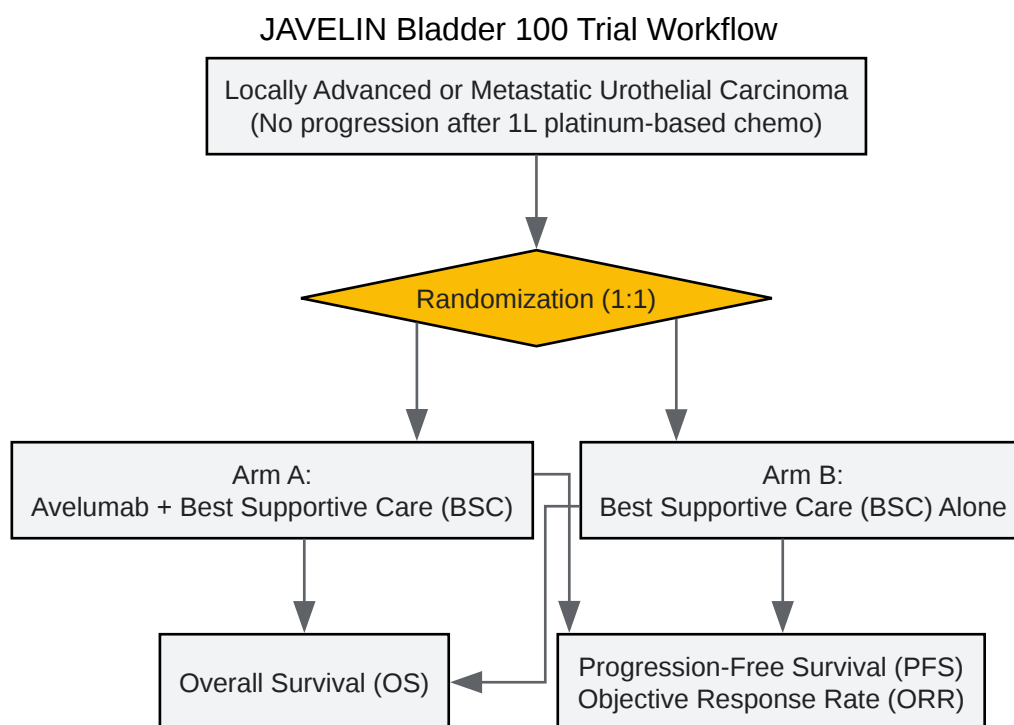
- History of autoimmune disease.
- Concurrent systemic immunosuppressant therapy.

Treatment Protocol:

Patients received avelumab at a dose of 10 mg/kg as an intravenous infusion over 60 minutes every 2 weeks until disease progression or unacceptable toxicity.[1] Premedication with an antihistamine and acetaminophen was administered before each of the first four infusions.[1]

JAVELIN Bladder 100 Trial

This Phase III, multicenter, randomized, open-label, parallel-arm study assessed avelumab as a first-line maintenance treatment for patients with locally advanced or metastatic urothelial carcinoma that had not progressed with first-line platinum-containing chemotherapy.[2]



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References

- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
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